molecular formula C15H14N2O4 B2726514 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide CAS No. 946246-95-3

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide

Cat. No.: B2726514
CAS No.: 946246-95-3
M. Wt: 286.287
InChI Key: POHNYEDUVDYDPH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a cyclopenta[c]isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzo[d][1,3]dioxole ring through a cyclization reaction, followed by the introduction of the cyclopenta[c]isoxazole moiety via a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)acetate
  • 2-(1,3-benzodioxol-5-yl)ethanamine

Uniqueness

Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}acetamide stands out due to its unique combination of the benzo[d][1,3]dioxole and cyclopenta[c]isoxazole moieties. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(16-15-10-2-1-3-11(10)17-21-15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNYEDUVDYDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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